5-Hydroxy-2-(trifluoromethoxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-7-2-1-6(13)3-5(7)4-12/h1-4,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRWPBPEQHOSGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=O)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Studies of 5 Hydroxy 2 Trifluoromethoxy Benzaldehyde
Aldehyde Group Reactivity in 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde
The aldehyde group is a key site for synthetic transformations, readily undergoing oxidation, reduction, and condensation reactions.
Oxidative Transformations to Corresponding Carboxylic Acids
The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-Hydroxy-2-(trifluoromethoxy)benzoic acid. This transformation is a fundamental reaction in organic synthesis. researchgate.netresearchgate.net Various oxidizing agents can be employed for this purpose, with common choices including potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂). researchgate.netevitachem.com The reaction generally proceeds in high yield and is a common strategy for introducing a carboxylic acid group onto an aromatic ring. The resulting product, 5-Hydroxy-2-(trifluoromethoxy)benzoic acid, is a valuable intermediate in its own right. chemscene.comuni.lu
Table 1: Oxidative Transformation of this compound
| Reactant | Product | Reaction Type | Common Reagents |
| This compound | 5-Hydroxy-2-(trifluoromethoxy)benzoic acid | Oxidation | KMnO₄, CrO₃, H₂O₂ |
Reductive Transformations to Corresponding Alcohols
Conversely, the aldehyde group can be reduced to a primary alcohol, yielding (5-Hydroxy-2-(trifluoromethoxy)phenyl)methanol. This reduction can be achieved using various reducing agents. Standard reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.com This reaction is typically efficient and provides a direct route to the corresponding benzyl (B1604629) alcohol derivative, which can serve as a precursor for further functionalization, such as in etherification reactions. osti.gov
Table 2: Reductive Transformation of this compound
| Reactant | Product | Reaction Type | Common Reagents |
| This compound | (5-Hydroxy-2-(trifluoromethoxy)phenyl)methanol | Reduction | NaBH₄, LiAlH₄ |
Condensation Reactions, Including Schiff Base Formation
The carbonyl carbon of the aldehyde is electrophilic and readily reacts with primary amines in condensation reactions to form imines, commonly known as Schiff bases. nih.govjetir.org This reaction is of significant interest as it is a versatile method for synthesizing a wide array of derivatives. nih.gov this compound serves as a building block for the preparation of various Schiff bases. fluoromart.com The reaction involves the nucleophilic attack of the amine on the aldehyde, followed by the elimination of a water molecule, typically under mild conditions. nih.gov The presence of the ortho-hydroxyl group can lead to intramolecular hydrogen bonding in the resulting Schiff base, influencing its structure and properties. nih.gov
Specific examples of Schiff bases synthesized from this compound include:
2-[(E)-2-hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol.
(E)-2-((3-fluorophenylimino)methyl)-4-(trifluoromethoxy)phenol. fluoromart.com
2-[(E)-(naphthalen-2-ylimino) methyl]-4-(trifluoromethoxy) phenol (B47542).
Table 3: Schiff Base Formation from this compound
| Reactant 1 | Reactant 2 | Product Class |
| This compound | Primary Amine (e.g., 2-amino-4-methylphenol) | Schiff Base (Imine) |
Hydroxyl Group Reactivity and Functionalization
The phenolic hydroxyl group on the aromatic ring is another site for chemical modification. It can undergo reactions such as etherification and esterification. For instance, in related hydroxybenzaldehydes, the hydroxyl group can be converted to an isopropyl ether through reductive etherification, a process catalyzed by zirconium and hafnium complexes. osti.gov This type of reaction demonstrates the potential for functionalizing the hydroxyl group to modulate the compound's properties. While specific studies on the etherification or esterification of this compound are not detailed, the known reactivity of phenols suggests these transformations are feasible, providing pathways to a wider range of derivatives.
Aromatic Ring Reactivity and Substitution Patterns
The reactivity of the benzene (B151609) ring towards electrophilic substitution is influenced by the directing effects of the existing substituents: the hydroxyl (-OH), trifluoromethoxy (-OCF₃), and aldehyde (-CHO) groups.
Investigations into Electrophilic Aromatic Substitution (EAS)
The directing effects of the substituents on the aromatic ring determine the position of incoming electrophiles.
Hydroxyl (-OH) group: A powerful activating group and directs electrophiles to the ortho and para positions. In this molecule, it is at position 5, thus strongly activating positions 4 and 6.
Trifluoromethoxy (-OCF₃) group: A deactivating group due to the strong electron-withdrawing nature of the fluorine atoms, and it directs incoming electrophiles to the meta position. From its position at C2, it directs towards C4 and C6.
Aldehyde (-CHO) group: A deactivating group that directs electrophiles to the meta position. From its position at C1, it directs towards C3 and C5 (which is already substituted).
Considering these combined effects, electrophilic aromatic substitution is strongly favored at the C4 and C6 positions, which are activated by the hydroxyl group and are also the meta positions relative to the trifluoromethoxy group. Reactions such as nitration or halogenation would be expected to yield products substituted at these sites. beilstein-journals.org The powerful activating effect of the hydroxyl group typically dominates, making these positions the most probable sites for electrophilic attack. nih.gov
Investigations into Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution (NAS) on the benzene ring of this compound is a challenging transformation. The presence of the electron-donating hydroxyl group generally disfavors traditional NAS reactions, which are typically facilitated by strong electron-withdrawing groups. However, the potent electron-withdrawing nature of the trifluoromethoxy group can partially activate the ring towards nucleophilic attack under specific conditions.
Research into the NAS reactivity of analogous fluorine-substituted benzaldehydes has shown that such reactions are feasible, often competing with other reaction pathways. For instance, in the synthesis of chalcones from di- and tri-fluorine-substituted benzaldehydes, nucleophilic aromatic substitution by methoxide (B1231860) was observed as a competing reaction when methanol (B129727) was used as the solvent. This suggests that under basic conditions and in the presence of a potent nucleophile, the trifluoromethoxy group, while not a leaving group itself, influences the ring's susceptibility to substitution of other potential leaving groups, should they be present.
For this compound itself, specific studies on NAS are limited. However, it is hypothesized that for a derivative of this compound to undergo NAS, a suitable leaving group (such as a halogen) would need to be introduced onto the aromatic ring. The position of this leaving group relative to the strongly activating trifluoromethoxy group would be crucial for the reaction to proceed.
Regioselectivity and Stereoselectivity in Reactions Involving this compound
The regioselectivity of reactions involving this compound is largely governed by the directing effects of the existing substituents. The hydroxyl group is a strong ortho-, para-director for electrophilic aromatic substitution, while the aldehyde and trifluoromethoxy groups are meta-directors. This complex interplay of directing effects can be exploited to achieve selective derivatization.
In reactions involving the hydroxyl group, such as O-alkylation or O-acylation, the reaction occurs selectively at the phenolic oxygen, as it is the most nucleophilic site. The aldehyde group can undergo a variety of reactions, including condensation and oxidation/reduction, without affecting the aromatic ring.
In electrophilic aromatic substitution reactions on a similar compound, 2-hydroxy-3-(trifluoromethyl)benzaldehyde, bromination occurs regioselectively at the 5-position. evitachem.com This is due to the powerful ortho-, para-directing effect of the hydroxyl group, which overrides the meta-directing influence of the trifluoromethyl and aldehyde groups, guiding the incoming electrophile to the position para to the hydroxyl group. evitachem.com A similar outcome would be expected for this compound, where electrophilic attack would likely occur at the positions ortho or para to the hydroxyl group.
Stereoselectivity becomes a factor in reactions involving the aldehyde group, particularly in nucleophilic additions that can create a new chiral center. For instance, the reaction of the aldehyde with a chiral nucleophile or in the presence of a chiral catalyst can lead to the formation of enantiomerically enriched or diastereomerically distinct products. However, specific studies detailing stereoselective reactions for this compound are not extensively documented in the current literature.
Mechanism of Action Studies for Key Reactions
The mechanisms of key reactions involving this compound are generally consistent with established principles of organic chemistry.
Nucleophilic Aromatic Substitution (NAS): For a hypothetical NAS reaction to occur on a derivative of this compound (e.g., with a halogen substituent), the mechanism would likely proceed through a Meisenheimer complex. This two-step addition-elimination mechanism involves the initial attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate (the Meisenheimer complex). This is followed by the departure of the leaving group to restore aromaticity. The stability of the Meisenheimer complex, and thus the feasibility of the reaction, would be significantly influenced by the electron-withdrawing trifluoromethoxy group. Recent research has also provided evidence for concerted SNAr mechanisms in some systems, and it is possible that under certain conditions, a concerted pathway could be operative. nih.gov
Electrophilic Aromatic Substitution: The mechanism for electrophilic aromatic substitution would follow the classical pathway involving the formation of a sigma complex (arenium ion). The electron-donating hydroxyl group would stabilize the positive charge in the intermediate, particularly when the attack is at the ortho or para positions, thus directing the substitution to these sites.
Reactions of the Aldehyde Group: Reactions at the aldehyde carbonyl, such as nucleophilic addition, proceed via the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent protonation or elimination would yield the final product.
Structural Elucidation and Spectroscopic Characterization of 5 Hydroxy 2 Trifluoromethoxy Benzaldehyde
Advanced Spectroscopic Techniques for Molecular Confirmation
A suite of spectroscopic methods is employed to probe the molecular structure of 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde, each providing unique and complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule and for detecting the presence of other NMR-active nuclei, such as fluorine.
¹H NMR: In the proton NMR spectrum, the aldehydic proton is expected to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. The aromatic protons would present as a complex splitting pattern in the aromatic region (approximately 6.5-8.0 ppm), with their chemical shifts and coupling constants dictated by the substitution pattern on the benzene (B151609) ring. The hydroxyl proton may appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR: The carbon-13 NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield, generally in the range of 185-200 ppm. The carbon atom attached to the trifluoromethoxy group will exhibit a quartet due to coupling with the three fluorine atoms. The remaining aromatic carbons will appear in the typical aromatic region (around 110-160 ppm), with their specific shifts influenced by the hydroxyl and trifluoromethoxy substituents.
¹⁹F NMR: The fluorine-19 NMR spectrum is a crucial tool for confirming the presence and electronic environment of the trifluoromethoxy group. A single signal, a singlet, would be expected, with a chemical shift characteristic of the -OCF₃ group.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 9.5 - 10.5 | Singlet | Aldehydic H |
| ¹H | 6.5 - 8.0 | Multiplets | Aromatic H |
| ¹H | Variable | Broad Singlet | Hydroxyl H |
| ¹³C | 185 - 200 | Singlet | Carbonyl C |
| ¹³C | ~120 (JC-F ≈ 257 Hz) | Quartet | -OCF₃ |
| ¹³C | 110 - 160 | Singlets/Doublets | Aromatic C |
Note: These are predicted values based on general chemical shift ranges and data from similar structures. Actual experimental values may vary.
IR Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A strong, sharp band around 1680-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the aromatic aldehyde. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching of the hydroxyl group. The C-F stretching vibrations of the trifluoromethoxy group typically appear as strong, complex bands in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will be observed in the 1450-1600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary vibrational information. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch would also be observable, though typically weaker than in the IR spectrum.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| O-H Stretch | 3200 - 3600 | IR |
| Aromatic C-H Stretch | > 3000 | IR, Raman |
| Aldehydic C-H Stretch | ~2720, ~2820 | IR |
| C=O Stretch | 1680 - 1700 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound (C₈H₅F₃O₃) is 206.12 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 206.
Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical to form a stable acylium ion (M-1), and the loss of the entire formyl group (M-29). The presence of the trifluoromethoxy group would also lead to characteristic fragmentation patterns, potentially involving the loss of CF₃ or OCF₃ fragments. PubChemLite provides a predicted collision cross section for various adducts, which relates to the ion's shape and size in the gas phase. bldpharm.com
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment |
|---|---|
| 206 | [M]⁺ |
| 205 | [M-H]⁺ |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic aldehydes typically exhibit two main absorption bands: a strong band around 240-280 nm corresponding to a π → π* transition of the aromatic system conjugated with the carbonyl group, and a weaker band at longer wavelengths (around 300-350 nm) due to an n → π* transition of the carbonyl group. The presence of the hydroxyl and trifluoromethoxy substituents on the benzene ring will influence the exact positions and intensities of these absorption maxima. For instance, benzaldehyde (B42025) in water shows a maximum wavelength (λmax) at 248 nm, which is assigned to the π → π* transition. nist.gov
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected λmax (nm) |
|---|---|
| π → π* | 240 - 280 |
X-ray Crystallography for Solid-State Structure Determination
To date, the crystal structure of this compound has not been reported in the publicly accessible crystallographic databases. However, for a related compound, 5-hydroxy-2-nitrobenzaldehyde, the crystal structure has been determined. It crystallizes in a monoclinic system. chemicalbook.com It is plausible that this compound could crystallize in a similar system, but experimental determination is required for confirmation.
Table 5: Hypothetical Crystal Data Presentation for this compound
| Parameter | Value |
|---|---|
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| V (ų) | To be determined |
Atomic Coordinates and Bond Geometries
Detailed experimental data from techniques such as X-ray crystallography, which would provide precise atomic coordinates and bond geometries (lengths and angles) for this compound, are not available in published scientific literature. Consequently, a data table for these properties cannot be generated at this time.
Conformational Analysis
A formal conformational analysis of this compound, detailing the rotational barriers of the aldehyde and trifluoromethoxy groups and identifying the most stable conformers, has not been reported in the peer-reviewed literature. Studies on similar substituted benzaldehydes suggest that the orientation of the aldehyde and trifluoromethoxy groups relative to the benzene ring is influenced by steric and electronic effects, but specific findings for the 5-hydroxy isomer are not available.
Computational and Theoretical Investigations on 5 Hydroxy 2 Trifluoromethoxy Benzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed examination of molecular systems. Through methods like Density Functional Theory, it is possible to determine a molecule's stable structure, vibrational modes, and electronic orbital distributions, which collectively govern its physical and chemical properties.
Density Functional Theory (DFT) is a cornerstone of computational chemistry, valued for its balance of accuracy and computational efficiency. d-nb.info It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde, this involves calculating the electronic structure to find the conformation with the minimum potential energy. nih.gov
Theoretical studies on similar benzaldehyde (B42025) derivatives typically employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-311++G(d,p). nih.govjespublication.com This level of theory effectively accounts for electron correlation to provide reliable predictions of geometric parameters. The optimization process yields critical data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. Once the optimized geometry is obtained, various electronic properties can be calculated, including the total energy, dipole moment, and the distribution of electronic charge. These properties are fundamental to understanding the molecule's polarity and intermolecular interactions.
Table 1: Predicted Geometrical and Electronic Parameters for this compound (Illustrative Data)
| Parameter | Predicted Value |
|---|---|
| Total Energy (Hartree) | -821.5 |
| Dipole Moment (Debye) | 3.5 |
| C=O Bond Length (Å) | 1.21 |
| O-H Bond Length (Å) | 0.97 |
| C-O (Trifluoromethoxy) Bond Length (Å) | 1.36 |
Following geometry optimization, a vibrational frequency analysis is performed to confirm that the calculated structure corresponds to a true energy minimum on the potential energy surface. nih.gov The absence of imaginary frequencies indicates a stable structure. This analysis also provides theoretical predictions of the molecule's vibrational spectra (infrared and Raman), which are invaluable for interpreting experimental data.
Each calculated vibrational frequency corresponds to a specific atomic motion, such as the stretching or bending of bonds. acadpubl.eu By analyzing these normal modes, researchers can assign the characteristic absorption bands observed in experimental spectra to specific functional groups within this compound. This correlation between theoretical and experimental spectra serves as a powerful validation of the computed molecular structure. Key vibrational modes for this molecule would include the O-H stretching of the hydroxyl group, the C=O stretching of the aldehyde, and vibrations associated with the trifluoromethoxy group and the aromatic ring. researchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative Data)
| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |
|---|---|---|
| O-H (hydroxyl) | Stretching | ~3400-3600 |
| C-H (aldehyde) | Stretching | ~2850-2950 |
| C=O (aldehyde) | Stretching | ~1690-1710 |
| C-O-C (ether) | Asymmetric Stretching | ~1250-1300 |
| C-F (trifluoromethoxy) | Stretching | ~1100-1200 |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. malayajournal.org
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. malayajournal.orgsciforum.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms, while the LUMO is likely concentrated on the electron-withdrawing aldehyde group.
Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Energy Gap (ΔE) | 4.7 |
Reactivity Prediction and Reaction Mechanism Studies
Computational methods are instrumental in predicting how and where a molecule will react. By mapping the electronic landscape and modeling reaction pathways, these studies can identify reactive sites and determine the energy barriers associated with chemical transformations.
To pinpoint the most reactive sites within this compound, computational chemists utilize reactivity descriptors derived from DFT. Fukui indices (f+, f-) are used to identify specific atoms susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net A high value of f+ on an atom indicates a favorable site for a nucleophile to attack, while a high f- value suggests a site prone to electrophilic attack.
A more visual tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. mdpi.com The MEP map illustrates the charge distribution across the molecule's surface. researchgate.net Regions of negative electrostatic potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and represent targets for nucleophilic attack. For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, identifying them as key centers for interaction with electrophiles. The area around the aldehydic proton and carbonyl carbon would likely show positive potential, indicating their susceptibility to nucleophiles.
Understanding the mechanism of a chemical reaction requires identifying the transition state—the highest energy point along the reaction pathway that connects reactants and products. Transition state modeling is a computational technique used to locate these short-lived, high-energy structures. rsc.org
By modeling the transition state, researchers can calculate the activation energy (Ea) of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. This information is vital for predicting reaction rates and understanding kinetics. For this compound, transition state modeling could be applied to study various reactions, such as its oxidation, reduction, or condensation with amines to form Schiff bases. This analysis would provide a detailed, step-by-step view of the bond-breaking and bond-forming processes, offering fundamental insights into the molecule's chemical behavior.
Intermolecular Interactions and Hydrogen Bonding Analysis
The molecular structure of this compound, featuring a hydroxyl group ortho to an aldehyde group, facilitates the formation of a significant intramolecular hydrogen bond. This interaction is a dominant feature influencing the compound's conformation and physicochemical properties. The hydrogen atom of the hydroxyl group acts as a donor, interacting with the oxygen atom of the carbonyl group, which serves as the acceptor. This arrangement results in the formation of a stable six-membered quasi-ring.
Computational studies on analogous ortho-hydroxybenzaldehydes suggest that this intramolecular hydrogen bond is of moderate strength. dntb.gov.uamdpi.com The presence of the electron-withdrawing trifluoromethoxy group at the 2-position is expected to increase the acidity of the phenolic proton, thereby strengthening this intramolecular hydrogen bond. This phenomenon, known as resonance-assisted hydrogen bonding (RAHB), is characterized by the delocalization of π-electrons across the newly formed ring, which enhances bond strength. dntb.gov.ua
In addition to the primary intramolecular hydrogen bond, intermolecular interactions also play a role in the solid-state packing and solution-phase behavior of this compound. These interactions are likely to include dipole-dipole interactions arising from the polar aldehyde and trifluoromethoxy groups, as well as van der Waals forces. In a condensed phase, molecules may arrange in a way that allows for weak intermolecular hydrogen bonds between the hydroxyl group of one molecule and the trifluoromethoxy or aldehyde oxygen of a neighboring molecule, although these are expected to be significantly weaker than the intramolecular interaction.
A theoretical analysis of the key hydrogen bond is presented in the table below, with estimated values based on computational studies of similar phenolic compounds. nih.govtsijournals.com
| Parameter | Description | Estimated Value |
| d(O-H···O) | Distance between the hydrogen donor (hydroxyl H) and acceptor (carbonyl O) | 1.6 - 1.8 Å |
| ∠(O-H···O) | Angle of the hydrogen bond | 140 - 150° |
| EHB | Energy of the intramolecular hydrogen bond | 7 - 10 kcal/mol |
Molecular Dynamics Simulations to Understand Conformation and Dynamics
A typical simulation protocol would involve placing a single molecule of this compound in a periodic box of a chosen solvent, such as water or a less polar solvent like chloroform (B151607), to observe its behavior. The system would be subjected to energy minimization to remove any unfavorable contacts, followed by a period of heating and equilibration to bring the system to the desired temperature and pressure. Finally, a production run would be carried out to collect data for analysis.
Analysis of the MD trajectory would focus on several key aspects. The persistence of the intramolecular hydrogen bond throughout the simulation would be a primary point of interest, providing information on its stability in the presence of competing solvent interactions. The rotational dynamics of the trifluoromethoxy and aldehyde groups would also be examined to understand the conformational flexibility of the molecule. Furthermore, the radial distribution function of solvent molecules around the solute would reveal details about the solvation shell and preferential interaction sites.
The following table outlines a plausible set of parameters for a hypothetical MD simulation of this compound. nih.govnih.gov
| Parameter | Description | Value/Setting |
| Force Field | Set of parameters describing the potential energy of the system | AMBER, CHARMM, or OPLS |
| Solvent Model | Representation of the solvent molecules | TIP3P for water |
| Box Size | Dimensions of the simulation box | 10 Å buffer around the solute |
| Temperature | Simulation temperature | 298 K (25 °C) |
| Pressure | Simulation pressure | 1 atm |
| Simulation Time | Duration of the production run | 100 ns |
| Time Step | Integration time step | 2 fs |
Quantitative Structure-Property/Activity Relationships (QSPR/QSAR) Modeling Applied to the Compound
Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) models are statistical tools used to predict the properties or biological activities of chemical compounds based on their molecular structures. frontiersin.org For this compound, a QSAR model could be developed to predict a specific biological activity, such as its antioxidant or antimicrobial potential, by correlating this activity with a set of calculated molecular descriptors for a series of related phenolic compounds. researchgate.netnih.gov
The first step in developing such a model would be to compile a dataset of structurally similar benzaldehyde derivatives with experimentally measured activities. For each compound in the dataset, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure, including physicochemical, electronic, and topological properties. frontiersin.org
Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), would be used to build a mathematical equation that relates the descriptors to the observed activity. The resulting QSAR model could then be used to predict the activity of this compound and other similar compounds that have not yet been synthesized or tested.
The table below presents a selection of relevant molecular descriptors that could be used in a QSAR study of phenolic compounds, along with hypothetical calculated values for this compound.
| Descriptor | Description | Hypothetical Value |
| LogP | Octanol-water partition coefficient, a measure of lipophilicity | 2.5 |
| TPSA | Topological Polar Surface Area, related to hydrogen bonding potential | 57.5 Ų |
| MW | Molecular Weight | 206.12 g/mol |
| HOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |
| LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 3.2 D |
Advanced Research Applications of 5 Hydroxy 2 Trifluoromethoxy Benzaldehyde As a Versatile Chemical Building Block
Role in Complex Organic Synthesis
The aldehyde and hydroxyl functionalities on the benzene (B151609) ring allow 5-hydroxy-2-(trifluoromethoxy)benzaldehyde to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable precursor in the synthesis of more complex molecular architectures.
Precursor in Multicomponent Reactions
Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, are highly valued for their efficiency and atom economy. Substituted benzaldehydes are common components in many named MCRs. Although specific examples utilizing this compound are not extensively documented, its structure is well-suited for such transformations.
For instance, in reactions like the Biginelli or Hantzsch synthesis, aldehydes condense with other reactants to form complex heterocyclic structures. rsc.orgnih.gov The reactivity of the aldehyde group in this compound is expected to be similar to other substituted benzaldehydes, allowing it to serve as the aldehyde component. The trifluoromethoxy group can modulate the electronic properties of the resulting molecule, potentially enhancing biological activity or tuning material properties. General MCRs involving 2-hydroxy benzaldehydes often proceed under mild conditions and can be catalyzed by various means, including acids, bases, or organocatalysts. rsc.orgnih.gov
Table 1: Potential Multicomponent Reactions for this compound
| Reaction Name | Reactant Types | Potential Product Scaffold |
|---|---|---|
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea (B33335)/Thiourea | Dihydropyrimidinone |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-Ketoester, Ammonia | Dihydropyridine |
Intermediate for Chiral Compound Synthesis
The synthesis of single-enantiomer (chiral) compounds is critical in pharmaceutical development, as different enantiomers can have vastly different biological effects. nih.gov While the direct use of this compound in major asymmetric syntheses of FDA-approved drugs is not yet reported, its functional groups make it a suitable starting point for creating chiral molecules.
The aldehyde group can be transformed into a chiral center through several established methods:
Asymmetric Nucleophilic Addition: Addition of organometallic reagents (e.g., Grignard or organolithium compounds) in the presence of a chiral ligand or catalyst can produce chiral secondary alcohols with high enantiomeric excess.
Asymmetric Reduction: The aldehyde can be reduced to a primary alcohol, which can then be used in further chiral transformations. More advanced methods involve the direct asymmetric reduction to a chiral alcohol.
Chiral Auxiliary-Mediated Reactions: The hydroxyl group can be attached to a chiral auxiliary, which directs stereoselective reactions at the aldehyde functionality.
The presence of the trifluoromethoxy group is of particular interest in medicinal chemistry, as fluorine-containing groups can enhance metabolic stability, binding affinity, and bioavailability. Therefore, chiral compounds derived from this building block are promising targets for drug discovery.
Development of Novel Ligands and Coordination Complexes
The 2-hydroxybenzaldehyde (salicylaldehyde) moiety is a classic structural motif for designing chelating ligands. The phenolic hydroxyl group and the adjacent aldehyde group provide ideal N,O-donor sites for coordinating with metal ions upon conversion to a Schiff base.
Synthesis of Schiff Base Ligands Derived from this compound
Schiff bases, or imines, are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. amazonaws.com this compound can react with a wide array of primary amines to form a diverse library of Schiff base ligands. The reaction is typically carried out by refluxing the reactants in an alcoholic solvent, often with acid or base catalysis. mdpi.com
The general synthesis is as follows:
R-NH₂ + OHC-C₆H₃(OH)(OCF₃) → R-N=CH-C₆H₃(OH)(OCF₃) + H₂O
The resulting Schiff base ligand contains an imine nitrogen and a phenolic oxygen, which can act as a bidentate chelating agent for various metal ions. nih.gov The properties of the ligand can be systematically tuned by varying the 'R' group of the primary amine. For example, using aromatic amines can introduce extended conjugation, while using chiral amines can produce chiral ligands for asymmetric catalysis. Its isomer, 2-hydroxy-5-(trifluoromethoxy)benzaldehyde, has been used to prepare various Schiff bases, demonstrating the viability of this reaction. fluoromart.comchemdad.com
Table 2: Examples of Schiff Base Ligands Derived from Substituted Salicylaldehydes
| Aldehyde Precursor | Amine Reactant | Resulting Schiff Base Product Name |
|---|---|---|
| 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde | 2-Amino-4-methylphenol | 2-[(E)-2-hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol fluoromart.com |
| 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde | 3-Fluoroaniline | (E)-2-((3-fluorophenylimino)methyl)-4-(trifluoromethoxy)phenol fluoromart.com |
| 2-Hydroxy-1-naphthaldehyde | 4-Aminobenzonitrile | (E)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzonitrile amazonaws.com |
Investigation of Metal-Ligand Interactions and Complexation Behavior
Schiff base ligands derived from substituted salicylaldehydes are excellent chelators for a wide range of transition metal ions, including Cu(II), Ni(II), Co(II), and Zn(II). science.govajgreenchem.comijmsdr.org The deprotonated phenolic oxygen and the imine nitrogen form a stable five- or six-membered chelate ring with the metal center.
The complexation behavior is typically investigated using various spectroscopic and analytical techniques:
FT-IR Spectroscopy: A shift in the C=N (imine) stretching frequency and the disappearance of the broad O-H phenolic stretch upon complexation confirm coordination to the metal ion. minarjournal.com
UV-Vis Spectroscopy: Changes in the electronic absorption spectra indicate metal-ligand charge transfer interactions.
Molar Conductivity: Measurements in solution can determine whether the resulting complexes are electrolytes or non-electrolytes, providing insight into the coordination sphere. minarjournal.com
Magnetic Susceptibility: This technique helps determine the geometry of the complex (e.g., octahedral vs. square planar) by measuring the number of unpaired electrons on the metal center. mdpi.com
The trifluoromethoxy group on the ligand backbone acts as a strong electron-withdrawing group, which influences the electron density on the donor atoms. This can affect the stability of the resulting metal complexes and their redox properties, making them interesting candidates for catalysis and sensor applications. nih.gov
Contributions to Materials Science Research
The combination of reactive functional groups and robust aromatic structure makes this compound a promising monomer for the synthesis of advanced functional materials.
One of the most significant applications is in the construction of Covalent Organic Frameworks (COFs) . COFs are crystalline porous polymers with ordered structures built from organic monomers linked by strong covalent bonds. mdpi.com The Schiff base formation reaction is one of the most common methods for synthesizing COFs, where polyamine and polyaldehyde monomers are condensed to form a periodic network. nih.gov this compound, with its aldehyde functionality, can be used as a building block in combination with tri- or tetra-amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) to create highly porous and stable frameworks. The hydroxyl and trifluoromethoxy groups would line the pores of the COF, providing specific functionalities for applications such as selective gas sorption, catalysis, or sensing. nih.govresearchgate.net
Furthermore, Schiff bases derived from this aldehyde have significant potential as fluorescent sensors . nih.gov Many salicylaldehyde (B1680747) Schiff bases exhibit fluorescence that is quenched in the free state but becomes enhanced upon binding to specific metal ions, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). mdpi.com The high selectivity and sensitivity of these systems make them excellent probes for detecting metal ions like Al³⁺ or Zn²⁺ in environmental or biological samples. nih.govnih.govscispace.com The trifluoromethoxy group can further enhance the photophysical properties of these sensors, potentially leading to lower detection limits and improved quantum yields. rsc.org
Synthesis of Specialty Chemicals with Unique Properties
This compound serves as a valuable intermediate in the synthesis of various specialty chemicals, largely due to the unique properties imparted by the trifluoromethoxy (-OCF3) group. This functional group is known to enhance the reactivity and solubility of the molecule in many organic solvents. chemimpex.com In the realm of material science, this compound is a precursor for producing specialty polymers and resins. The incorporation of the trifluoromethoxy group can significantly improve material properties such as thermal stability and chemical resistance, which are critical for developing high-performance materials. chemimpex.com Its structure allows it to participate in electrophilic aromatic substitution reactions, making it a key building block for complex molecular structures in organic synthesis. chemimpex.com The combination of the hydroxyl (-OH) and aldehyde (-CHO) groups provides two reactive sites for a wide range of chemical transformations, enabling the creation of diverse and complex molecules with tailored properties.
Table 1: Role in Specialty Chemical Synthesis
| Field | Application of this compound | Resulting Property Enhancement |
|---|---|---|
| Material Science | Precursor for advanced coatings, polymers, and resins | Improved thermal stability and chemical resistance chemimpex.com |
| Organic Chemistry | Versatile building block for complex molecular structures | Enhanced reactivity and solubility in organic solvents chemimpex.com |
Application in Proteomics Research as a Substituted Benzaldehyde (B42025) Compound
In proteomics research, substituted benzaldehyde compounds are utilized as specialty reagents. A structurally similar compound, 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde, is specifically marketed as a product for proteomics research. scbt.com This suggests that benzaldehydes featuring the 2-hydroxy and trifluoromethoxy substitution pattern are valuable tools in this field. The aldehyde functional group can react with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form Schiff bases. This reactivity allows for its use in protein modification, cross-linking, or as a tag for protein identification and analysis. The trifluoromethoxy group can serve as a unique label for techniques like ¹⁹F NMR spectroscopy or mass spectrometry, facilitating the study of protein structure and interactions.
Exploration in Agrochemical Research for Novel Scaffolds
The trifluoromethoxy group is a significant feature in modern agrochemicals. A related compound, 2-Methoxy-5-(trifluoromethoxy)benzaldehyde, is used in the development of effective pesticides and herbicides. chemimpex.com The -OCF3 group can enhance the metabolic stability and lipophilicity of a molecule, properties that are crucial for the efficacy and bioavailability of agrochemicals. nih.govbohrium.com Consequently, this compound is an attractive starting material for creating novel agrochemical scaffolds. Its dual reactive sites—the hydroxyl and aldehyde groups—allow for the construction of a wide variety of molecular architectures, which can be screened for potential herbicidal, insecticidal, or fungicidal activity.
Table 2: Potential Agrochemical Applications
| Potential Agrochemical Class | Role of the Benzaldehyde Scaffold | Contribution of the -OCF3 Group |
|---|---|---|
| Herbicides | Core structure for building novel active ingredients | Enhances metabolic stability and target interaction chemimpex.combohrium.com |
| Pesticides/Insecticides | Starting point for synthesis of new chemical entities | Improves lipophilicity and membrane permeability nih.gov |
Utility in Medicinal Chemistry Research for Scaffold Generation
In medicinal chemistry and drug design, the trifluoromethoxy group is strategically used to enhance the properties of drug candidates. bohrium.com It can improve metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov The trifluoromethoxy group is present in several approved drugs, where it contributes to better oral bioavailability and, in some cases, enhanced permeability across the blood-brain barrier. nih.gov As an intermediate, this compound is highly valuable for generating new molecular scaffolds for pharmaceutical development. chemimpex.com The aldehyde group is a versatile handle for various chemical reactions, including reductive amination, Wittig reactions, and condensations, enabling the synthesis of diverse compound libraries for high-throughput screening.
Precursor for Bioactive Heterocycles (e.g., Quinazolinones, Chromenes, Isoxazolines)
This compound is a key precursor for synthesizing a range of bioactive heterocyclic compounds due to its ortho-hydroxyaldehyde functionality.
Quinazolinones: The quinazolinone core is a privileged scaffold in medicinal chemistry, found in compounds with hypnotic and antimalarial properties. nih.gov The synthesis of quinazolinones can be achieved through the condensation of an anthranilic acid derivative with an aldehyde. google.comrsc.org this compound can be used in such condensation reactions to produce novel quinazolinone derivatives, where the trifluoromethoxy group could confer unique pharmacological properties. organic-chemistry.org
Chromenes: 2H-Chromenes are important oxygen-containing heterocycles present in many natural products and biologically active molecules. rsc.org Syntheses of chromenes often involve the reaction of a salicylaldehyde (a 2-hydroxybenzaldehyde) with various reagents. For example, the reaction of salicylaldehydes with α,β-unsaturated ketones can yield pyrano[3,4-b]chromenes. msu.edu Given that this compound is a substituted salicylaldehyde, it is a direct and suitable precursor for creating novel, fluorinated chromene structures. nih.govfigshare.com
Isoxazolines: Isoxazoline derivatives are five-membered heterocyclic compounds known for a wide range of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory effects. ijritcc.orgjournalagent.com A common synthetic route to isoxazolines involves the cyclization of a chalcone (B49325) intermediate with hydroxylamine. jocpr.com Chalcones are typically synthesized via the Claisen-Schmidt condensation of a benzaldehyde with an acetophenone. Therefore, this compound can be readily converted into a chalcone, which then serves as the direct precursor to a trifluoromethoxy-substituted isoxazoline. mdpi.com
Table 3: Synthesis of Bioactive Heterocycles
| Heterocycle | General Synthetic Role of Benzaldehyde | Potential Bioactivity |
|---|---|---|
| Quinazolinone | Condensation partner with anthranilic acid derivatives google.comrsc.org | Antimalarial, hypnotic, anticonvulsant nih.gov |
| Chromene | Direct precursor (as a salicylaldehyde) for cyclization reactions msu.edu | Found in various pharmaceutical agents rsc.org |
| Isoxazoline | Starting material to form chalcone intermediates for cyclization ijritcc.orgjocpr.com | Antifungal, antibacterial, anti-inflammatory ijritcc.orgjournalagent.com |
Future Directions and Emerging Research Avenues for 5 Hydroxy 2 Trifluoromethoxy Benzaldehyde
Development of Sustainable and Green Synthetic Methodologies
The future synthesis of 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde will increasingly prioritize environmentally benign methodologies. Green chemistry principles are guiding the development of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. A key focus is the replacement of traditional, hazardous reagents and solvents with safer alternatives.
One promising approach involves the use of deep eutectic solvents (DES), which are biodegradable, non-toxic, and inexpensive, as potential catalysts or solvents. chemistryviews.org For instance, a mixture of choline (B1196258) chloride and urea (B33335) has been shown to catalyze the rapid transformation of arylboronic acids into phenols in water, a method that could be adapted for the synthesis of phenolic aldehydes. chemistryviews.org Furthermore, research into the use of bio-based starting materials, such as lignin, which is a rich source of phenolic compounds, is gaining traction. rsc.org Lignin depolymerization can yield phenolic aldehydes like vanillin (B372448) and 4-hydroxybenzaldehyde, and similar strategies could be developed to produce fluorinated analogues. mdpi.com
The development of solvent-free reaction conditions is another critical area of sustainable synthesis. Techniques such as reactive extrusion are being explored for the production of phenolic resins without the need for solvents, offering a model for the synthesis of other phenolic aldehydes. rsc.org These methods not only reduce environmental impact but also often lead to shorter reaction times and increased efficiency.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Phenolic Aldehydes
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
| Solvents | Often uses hazardous organic solvents | Employs water, deep eutectic solvents, or solvent-free conditions |
| Catalysts | May use heavy metal catalysts | Focus on biodegradable and reusable catalysts |
| Starting Materials | Typically petroleum-based | Exploration of renewable feedstocks like lignin |
| Waste Generation | Can produce significant chemical waste | Aims for high atom economy and minimal byproducts |
| Energy Consumption | Often requires high temperatures and long reaction times | Utilizes energy-efficient methods like microwave or flow chemistry |
High-Throughput Screening for Novel Reactivities
High-throughput screening (HTS) is set to revolutionize the discovery of new reactions and applications for this compound. This automated approach allows for the rapid testing of numerous reaction conditions, catalysts, and substrates in parallel, significantly accelerating the pace of research. asynt.com By employing miniaturized reaction formats, HTS minimizes the consumption of valuable starting materials and reagents. scienceintheclassroom.org
For this compound, HTS can be employed to screen for optimal conditions for a wide range of transformations. This includes identifying novel catalysts for reactions involving the aldehyde or phenolic hydroxyl group. For example, libraries of catalysts can be screened to find the most efficient and selective catalysts for condensations, oxidations, or reductions of the aldehyde moiety. mpg.de Similarly, HTS can be used to discover new coupling partners and reaction conditions for derivatizing the phenolic hydroxyl group.
The data generated from HTS experiments can be vast and complex. Therefore, the integration of machine learning algorithms to analyze this data will be crucial for identifying trends and predicting optimal reaction conditions. rsc.org This combination of HTS and machine learning will enable a more rational and efficient exploration of the chemical space around this compound, leading to the discovery of novel reactivities and applications that might be missed by traditional, hypothesis-driven research.
Advanced Computational Modeling for Predictive Chemistry
Advanced computational modeling and in silico prediction are becoming indispensable tools for understanding and predicting the chemical behavior of molecules like this compound. Density functional theory (DFT) calculations, for example, can provide deep insights into the electronic structure, reactivity, and reaction mechanisms of this compound. acs.org Such computational studies can help in predicting the regioselectivity and stereoselectivity of reactions, guiding the design of more efficient synthetic strategies.
Molecular orbital calculations can be used to interpret the kinetics of nucleophilic aromatic substitution reactions, which is relevant to the functionalization of the aromatic ring of this compound. researchgate.net Furthermore, in silico models are being developed to predict the toxicity and other biological activities of chemical compounds. nih.govnih.gov By applying these predictive models to virtual libraries of derivatives of this compound, researchers can prioritize the synthesis of compounds with the most promising properties, thereby saving time and resources.
The trifluoromethoxy group, in particular, has unique electronic properties that can be effectively studied using computational methods. mdpi.com Understanding how this group influences the reactivity of the aldehyde and hydroxyl functionalities through computational modeling will be key to unlocking the full potential of this molecule.
Integration with Flow Chemistry and Automated Synthesis
The integration of this compound chemistry with flow chemistry and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and scalability. Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. rsc.orgacs.org
For the synthesis and derivatization of this compound, flow chemistry can enable reactions to be performed at higher temperatures and pressures than are feasible in traditional batch reactors, often leading to dramatically reduced reaction times and improved yields. google.com For example, the synthesis of benzaldehyde (B42025) derivatives, which can take several hours in a batch process, has been achieved in minutes using a microchannel reactor in a continuous flow setup. google.com
Automated synthesis platforms can be combined with flow reactors to create fully autonomous systems for the synthesis and purification of a library of compounds derived from this compound. youtube.comsynplechem.com These platforms can be programmed to perform multi-step reaction sequences, with in-line analysis providing real-time feedback for reaction optimization. This high degree of automation will not only accelerate the discovery of new derivatives but also ensure greater reproducibility and reliability of synthetic procedures.
Exploration of New Derivatization Pathways and Functionalization
The unique combination of functional groups in this compound provides a rich platform for the exploration of new derivatization pathways and functionalization strategies. The aldehyde group can serve as a linchpin for a variety of condensation reactions to form imines, oximes, and hydrazones, which can be further modified to create complex heterocyclic structures. researchgate.net The phenolic hydroxyl group can be readily alkylated or acylated to introduce a wide range of functional groups, altering the molecule's physical and chemical properties. nih.gov
Beyond these classical transformations, future research will likely focus on more innovative functionalization strategies. This could include late-stage functionalization of the aromatic ring, leveraging the directing effects of the existing substituents to introduce new groups at specific positions. The development of novel catalytic systems will be crucial for achieving high selectivity in these transformations.
Furthermore, the trifluoromethoxy group, while often considered relatively inert, can also participate in or influence certain chemical reactions. Exploring the reactivity of this group under various conditions could open up new avenues for derivatization. The synthesis of novel polymers and materials incorporating the this compound scaffold is another exciting area of research, with potential applications in materials science. mdpi.com
Table 2: Potential Derivatization Reactions for this compound
| Functional Group | Reaction Type | Potential Products |
| Aldehyde | Condensation | Imines, Oximes, Hydrazones, Schiff bases |
| Oxidation | Carboxylic acids | |
| Reduction | Alcohols | |
| Grignard Reaction | Secondary alcohols | |
| Phenolic Hydroxyl | Etherification | Alkyl or aryl ethers |
| Esterification | Esters | |
| Williamson Ether Synthesis | Ethers | |
| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenated, nitrated, or sulfonated derivatives |
| Cross-Coupling Reactions | Biaryl compounds, substituted aromatics |
Q & A
Q. What are the standard synthetic routes for preparing 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzaldehyde scaffold. A common approach includes:
- Electrophilic aromatic substitution to introduce hydroxyl and trifluoromethoxy groups. For example, hydroxylation via directed ortho-metalation followed by trifluoromethoxylation using trifluoromethylating agents (e.g., Togni’s reagent) under controlled pH and temperature .
- Protection-deprotection strategies to prevent undesired side reactions. The aldehyde group may be protected as an acetal during hydroxylation steps, followed by acidic deprotection .
- Key reagents : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is often used to facilitate nucleophilic substitutions, while inert atmospheres (N₂/Ar) minimize oxidation .
| Example Reaction Conditions |
|---|
| Solvent: DMF or THF |
| Temperature: 60–100°C |
| Catalysts: K₂CO₃, CuI (for coupling reactions) |
| Reaction Time: 12–24 hours |
Q. How can researchers characterize this compound using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR :
-
Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm.
-
Aromatic protons show splitting patterns dependent on substituent positions (e.g., trifluoromethoxy group deshields adjacent protons) .
- IR Spectroscopy :
-
Strong carbonyl (C=O) stretch at ~1700 cm⁻¹.
-
O-H stretch (phenolic) at ~3200–3500 cm⁻¹ (broad) .
- Mass Spectrometry (MS) :
-
Molecular ion peak [M⁺] at m/z 220 (calculated for C₈H₅F₃O₃). Fragmentation patterns confirm substituent stability .
Key Spectral Markers ¹H NMR (CDCl₃): δ 10.1 (s, 1H, CHO), 7.8–6.9 (m, 3H, Ar-H) ¹³C NMR: δ 191.2 (CHO), 155–110 (aromatic carbons)
Q. What precautions are necessary for handling this compound in the lab?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent aldehyde oxidation .
- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy .
- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite). Dispose as halogenated waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data between synthesized batches?
Methodological Answer: Contradictions may arise from:
- Rotational isomers : Variable-temperature NMR (VT-NMR) can identify conformational changes (e.g., hindered rotation around the trifluoromethoxy group) .
- Trace impurities : Use 2D NMR (HSQC, HMBC) to confirm connectivity and rule out byproducts. Compare with computational predictions (DFT calculations for chemical shifts) .
- Deuterated solvent effects : Test in multiple solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding interactions .
Q. What strategies optimize the aldehyde group’s reactivity in nucleophilic additions without side reactions?
Methodological Answer:
- pH Control : Conduct reactions in weakly acidic conditions (pH 4–6) to suppress aldol condensation. Use buffered solutions (e.g., acetate buffer) .
- Protection : Temporarily convert the aldehyde to a more stable form (e.g., imine or acetal) before functionalization .
- Monitoring : Employ TLC (silica gel, hexane:ethyl acetate) or in-situ FTIR to track reaction progress and halt at the intermediate stage .
| Example Reaction Design |
|---|
| Reaction: Grignard addition to aldehyde |
| Conditions: Dry THF, 0°C, slow addition of RMgX |
| Quenching: Saturated NH₄Cl solution |
Q. How does the trifluoromethoxy group influence electrophilic substitution reactions on the aromatic ring?
Methodological Answer: The -OCF₃ group is a strong electron-withdrawing meta-director:
- Electronic Effects : Reduces electron density at ortho/para positions, favoring meta-substitution.
- Experimental Validation :
- Nitration (HNO₃/H₂SO₄) yields meta-nitro derivatives.
- Halogenation (Br₂/FeBr₃) occurs at the meta position relative to -OCF₃ .
- Computational Support : DFT studies (e.g., Fukui indices) predict reactive sites, corroborated by LC-MS analysis of reaction mixtures .
Data Contradiction Analysis
Q. Conflicting solubility reports in polar vs. nonpolar solvents: How to validate?
Methodological Answer:
- Experimental Testing : Perform solubility assays in graded solvent systems (e.g., water:ethanol mixtures) with UV-Vis quantification (λ_max ~270 nm for aromatic aldehydes) .
- Literature Cross-Check : Compare with structurally analogous compounds (e.g., 2-fluoro-5-(trifluoromethoxy)benzaldehyde, which shows limited water solubility but miscibility in DCM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
